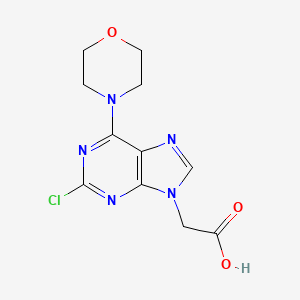

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid

CAS No.: 1374408-06-6

Cat. No.: VC2850192

Molecular Formula: C11H12ClN5O3

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374408-06-6 |

|---|---|

| Molecular Formula | C11H12ClN5O3 |

| Molecular Weight | 297.7 g/mol |

| IUPAC Name | 2-(2-chloro-6-morpholin-4-ylpurin-9-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12ClN5O3/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) |

| Standard InChI Key | LYVQSQNXZQEXLT-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl |

| Canonical SMILES | C1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl |

Introduction

Chemical Identity and Structure

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid is identified by the CAS number 1374408-06-6, establishing its unique registration in chemical databases . The compound belongs to the broader class of purine derivatives, which constitute a fundamental group of heterocyclic compounds in biological systems. Its complete chemical structure integrates three key components: a purine nucleobase scaffold, a morpholine ring system, and an acetic acid functional group.

Structural Features

The structure comprises a purine core (a fused pyrimidine-imidazole heterocyclic system) with specific substitutions:

-

Position 2: Chlorine atom, providing a potential site for nucleophilic substitution reactions

-

Position 6: Morpholine group (a six-membered heterocycle containing oxygen and nitrogen)

-

Position 9 (N9): Acetic acid group (-CH₂COOH), contributing acidic properties

The morpholine group at position 6 introduces basic nitrogen functionality, while the acetic acid moiety provides acidic character, resulting in an amphoteric molecule. This structural arrangement is related to other compounds in this family, such as 9H-Purine, 2-chloro-9-Methyl-6-(4-Morpholinyl)-, which has a methyl group at the N9 position instead of an acetic acid group .

Physical and Chemical Properties

The compound's physical and chemical properties derive from its molecular structure and functional groups. While detailed experimental data specific to this compound is limited in the available literature, its properties can be reasonably predicted based on structural features.

| Property | Value/Description | Basis |

|---|---|---|

| Molecular Formula | C₁₁H₁₂ClN₅O₃ | Derived from structure |

| Molecular Weight | 297.7 g/mol | Calculated from formula |

| Physical State | Solid at room temperature | Typical for similar compounds |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited water solubility | Based on structural features |

| Chemical Reactivity | Nucleophilic substitution at C-2; carboxylic acid chemistry; hydrogen bonding through morpholine | Functional group analysis |

| Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents | Typical for purine derivatives |

The chlorine at position 2 is particularly significant as it represents an electrophilic site susceptible to nucleophilic attack, which can be exploited in various chemical transformations.

Applications in Research

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid and related compounds have potential applications across multiple scientific disciplines, particularly in medicinal chemistry and biochemical research.

Medicinal Chemistry Applications

The compound's structural features make it a candidate for investigation in several therapeutic areas:

-

Potential enzyme inhibitor: The purine scaffold is known to interact with various enzymes involved in nucleotide metabolism

-

Possible receptor modulator: Compounds with morpholine substituents often demonstrate affinity for certain receptor systems

-

Synthetic intermediate: The compound may serve as a building block for more complex bioactive molecules

-

Prodrug development: The carboxylic acid functionality allows for prodrug formation through esterification

Biochemical Research Tools

In biochemical investigations, the compound might serve as:

-

Probe for studying purine-binding proteins

-

Reference standard in analytical methods

-

Building block for nucleoside-based research tools

-

Model compound for structure-activity relationship studies in purine chemistry

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for compound development and optimization. For (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid, several structural elements potentially influence its biological behavior.

Key Structure-Activity Considerations

-

Position 2 (Chlorine):

-

Provides hydrogen bond acceptor capability

-

Increases lipophilicity compared to unsubstituted purines

-

Creates an electrophilic site for potential covalent interactions with nucleophilic biomolecules

-

-

Position 6 (Morpholine):

-

Introduces basic nitrogen functionality

-

Provides hydrogen bond acceptor/donor capabilities

-

Increases water solubility compared to lipophilic substituents

-

May enhance binding to specific protein pockets

-

-

Position 9 (Acetic acid):

-

Contributes negative charge at physiological pH

-

Provides hydrogen bond donor/acceptor functionality

-

May mimic phosphate binding in certain enzyme active sites

-

Allows for additional derivatization through esterification or amide formation

-

Comparison with Related Compounds

The structural similarity to compounds like 9H-Purine, 2-chloro-9-Methyl-6-(4-Morpholinyl)- (CAS: 1148003-35-3) provides a basis for understanding how the acetic acid moiety might alter biological properties compared to the methyl-substituted analogue . The acetic acid group typically:

-

Increases polarity and water solubility

-

Provides an additional site for hydrogen bonding interactions

-

Introduces pH-dependent behavior

-

Creates potential for salt formation or conjugation with other molecules

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and properties of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid.

Spectroscopic Methods

Several spectroscopic techniques are applicable for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic proton on the purine ring, the morpholine protons, and the methylene protons of the acetic acid group

-

¹³C NMR would confirm the carbon framework, including carbonyl carbon of the acetic acid group

-

2D NMR techniques (COSY, HSQC, HMBC) would provide definitive structural confirmation

-

-

Mass Spectrometry:

-

Expected molecular ion peak corresponding to the molecular weight of 297.7 m/z

-

Characteristic fragmentation pattern including loss of the acetic acid group and morpholine moiety

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for carboxylic acid (1700-1725 cm⁻¹)

-

Bands corresponding to C=N and C=C stretching of the purine ring

-

Absorption patterns for the morpholine C-O-C and C-N stretching

-

Chromatographic Analysis

Chromatographic techniques for purity assessment and quantitative analysis include:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns

-

Typical mobile phases include acetonitrile/water or methanol/water mixtures with buffer

-

UV detection at wavelengths characteristic for purine absorption (approximately 260-280 nm)

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel-based systems with appropriate solvent mixtures

-

Visualization using UV light or appropriate chemical reagents

-

Biological Evaluation Methods

Assessment of biological activities for (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid would likely involve various in vitro and potentially in vivo testing systems.

In Vitro Assays

Potential in vitro evaluation methods include:

-

Enzyme inhibition assays:

-

Kinases, phosphatases, or nucleotide-processing enzymes

-

Determination of IC₅₀ or Ki values to quantify inhibitory potency

-

-

Receptor binding studies:

-

Adenosine receptor binding assays

-

Displacement of radiolabeled ligands to determine binding affinity

-

-

Cell-based assays:

-

Proliferation assays in cancer cell lines

-

Reporter gene assays for specific signaling pathways

-

Cytotoxicity assessments

-

Molecular Modeling

Computational approaches may include:

-

Docking studies with potential target proteins

-

Molecular dynamics simulations to assess binding stability

-

Quantum mechanical calculations to understand electronic properties and reactivity

-

QSAR (Quantitative Structure-Activity Relationship) models for predicting activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume